Camphane

概要

説明

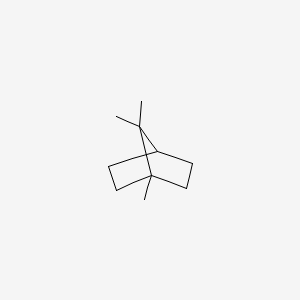

カンファンは、2,2-ジメチル-3-メチレンビシクロ[2.2.1]ヘプタンとしても知られており、二環式モノテルペンです。 テルペンチン油、ヒノキ油、樟脳油、シトロネラ油、ネロリなど、さまざまな精油に自然に存在する化合物です 。カンファンは無色で結晶性があり、樟脳のような臭いを持ちます。 水には不溶性ですが、エタノール、ジエチルエーテル、クロロホルムなどの有機溶媒には可溶性です .

準備方法

合成経路と反応条件

カンファンは、二酸化チタンなどの固体酸触媒を用いて、α-ピネンを異性化することで合成できます 。 このプロセスは、α-ピネンをイソボルニルエステルに変換し、その後加水分解および酸化してカンファンを生成します .

工業的製造方法

カンファンの工業的製造は、通常、テルペンチン油に含まれる一般的なモノテルペンであるα-ピネンの異性化を伴います。 このプロセスでは、固体酸触媒を使用して、高収率のカンファンを得ています .

化学反応の分析

反応の種類

カンファンは、次のようなさまざまな化学反応を起こします。

酸化: カンファンは酸化されて、カンファーなどの酸素化誘導体を生成できます.

還元: カンファンの還元により、イソボルネオールおよびボルネオールが生成されます.

置換: 1,2-エタンジチオールなどの二官能性チオールとの求電子付加反応は、BF3·Et2OまたはZnCl2などの触媒の影響下で起こりえます.

一般的な試薬と条件

生成される主な生成物

酸化: カンファーなどの酸素化誘導体.

還元: イソボルネオールおよびボルネオール.

置換: さまざまなチオール置換カンファン誘導体.

科学的研究の応用

カンファンは、次のような科学研究においてさまざまな用途があります。

作用機序

カンファンは、ステロール調節エレメント結合タンパク質1(SREBP-1)およびミクロソームトリグリセリド転移タンパク質(MTP)の発現に影響を与えることで、その脂質低下作用を発揮します 。 濃度依存的にコレステロールおよびトリグリセリドの生合成を阻害し、血漿中のこれらの脂質レベルを低下させます 。 このメカニズムには、脂質代謝に重要なSREBP-1発現のアップレギュレーションおよびMTPの阻害が含まれます .

類似化合物の比較

類似化合物

カンファー: カンファンと類似の構造を持つが、官能基が異なる酸素化誘導体。

イソボルネオール: 水酸基を持つカンファンの還元生成物。

ボルネオール: カンファンの別の還元生成物であり、イソボルネオールの異性体です.

カンファンの独自性

カンファンは、その二環式構造とさまざまな化学的変換を受ける能力のために、有機合成において汎用性の高い化合物です 。 その独特の香りと潜在的な治療特性は、他の類似化合物と区別されます .

類似化合物との比較

Similar Compounds

Camphor: An oxygenated derivative of camphane with a similar structure but different functional groups.

Isoborneol: A reduction product of this compound with a hydroxyl group.

Borneol: Another reduction product of this compound, isomeric with isoborneol.

Uniqueness of this compound

This compound is unique due to its bicyclic structure and its ability to undergo various chemical transformations, making it a versatile compound in organic synthesis . Its distinct aroma and potential therapeutic properties further distinguish it from other similar compounds .

生物活性

Camphane, a bicyclic monoterpene, has garnered attention for its diverse biological activities, including antiviral, antifungal, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to camphor and is characterized by its bicyclic framework. The compound's unique structure contributes to its biological activity, making it a valuable subject of study in pharmacology and medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, a study on camphene derivatives demonstrated significant antiviral activity against various viruses:

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 2a | Influenza Virus | 45.3 |

| 2a | Ebola Pseudotype Virus | 0.12 |

| 2a | Authentic EBOV | 18.3 |

| 2a | Hantaan Virus Pseudovirus | 9.1 |

These results indicate that the surface proteins of viruses are likely targets for this compound derivatives, with specific structural features enhancing binding affinity and efficacy against viral infections .

Antifungal Activity

This compound also exhibits notable antifungal properties. A study synthesized various camphor derivatives and evaluated their antifungal activity against Trichoderma versicolor. The minimum inhibitory concentrations (MIC) were determined as follows:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 3a | T. versicolor | 0.5 |

| 4a | T. versicolor | 1.0 |

| 5k | T. versicolor | 2.0 |

The findings suggest that these camphor derivatives could serve as promising candidates for developing low-toxicity antifungals .

Antimicrobial Activity

The antimicrobial potential of this compound was further explored in a study involving its extraction from Ipomoea pes-caprae. The results indicated that this compound exhibited significant antimicrobial activity against both bacterial and fungal strains:

| Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacterial Strains | 2 µg/mL |

| Fungal Strains | 0.5 µg/mL |

Molecular docking studies revealed strong binding affinities of this compound to microbial protein targets, supporting its potential as a new antimicrobial agent .

Case Studies

Several case studies have illustrated the practical applications of this compound in health-related areas:

- Antiviral Applications : A case study demonstrated the effectiveness of camphene derivatives in inhibiting influenza virus replication in vitro, paving the way for further development of antiviral therapies.

- Antifungal Development : Research on camphor derivatives led to the identification of compounds with low toxicity and high antifungal efficacy, suggesting their potential use in agricultural applications to combat fungal pathogens.

特性

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)8-4-6-10(9,3)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWYHVAWEKZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196832 | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-15-3 | |

| Record name | Bornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。